Tedatioxetine

5-HT3 antagonism multimodal antidepressant gastrointestinal tolerability

Tedatioxetine addresses the need for a well-characterized multimodal probe in antidepressant R&D. Its triple reuptake inhibition (SERT, NET, DAT; 5-HT > NE > DA) combined with 5-HT2A/2C/3 and α1A-adrenergic receptor antagonism creates a pharmacodynamic signature not achievable with SSRIs, SNRIs, or even related multimodal agents such as vortioxetine. - Validated CYP2D6 probe substrate: population PK study (n=578) identified allele-specific activity scores (*17=0.01, *41=0.21; p=0.02-0.05 vs. *9). - Piperidine scaffold (C18H21NS, MW 283.43) offers a defined SAR alternative to the piperazine core of vortioxetine. - Suitable as a reference standard in receptor-profiling panels targeting serotonergic-synapse and neuroactive ligand-receptor pathways.

Molecular Formula C18H21NS
Molecular Weight 283.4 g/mol
CAS No. 508233-95-2
Cat. No. B043843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedatioxetine
CAS508233-95-2
Synonyms4-[2-(4-methylphenyl)sulfanylphenyl]piperidine
Molecular FormulaC18H21NS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3
InChIInChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3
InChIKeyCVASBKDYSQKLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tedatioxetine Procurement Guide


Tedatioxetine (CAS 508233-95-2; development code Lu AA24530) is an experimental small-molecule antidepressant discovered by H. Lundbeck A/S [1]. It is classified as a multimodal antidepressant that functions both as a triple reuptake inhibitor (TRI) — preferentially inhibiting serotonin (5-HT) and norepinephrine (NE) transporters over dopamine (DA) (5-HT > NE > DA) — and as an antagonist at multiple serotonergic and adrenergic receptors, including 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors [2]. The compound reached Phase II clinical development for major depressive disorder (MDD) and generalized anxiety disorder (GAD) before program termination in 2016 [3][4].

Why Tedatioxetine Generic Substitution Fails


Tedatioxetine cannot be substituted with conventional selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or even closely related multimodal antidepressants such as vortioxetine or vilazodone due to its distinct and quantifiable pharmacodynamic signature. Unlike SSRIs that solely inhibit SERT, tedatioxetine simultaneously inhibits three monoamine transporters (SERT, NET, DAT) with a preference for serotonin and norepinephrine over dopamine [1]. Critically, it also directly antagonizes 5-HT3 receptors — a target not engaged by most SSRIs/SNRIs — as well as 5-HT2A, 5-HT2C, and α1A-adrenergic receptors [2]. This unique multi-target profile translates to quantifiable differences in receptor occupancy, downstream signaling modulation, and metabolic pathway dependence, as detailed in the quantitative evidence below [3].

Tedatioxetine Quantitative Evidence Guide


5-HT3 Antagonism vs. Vilazodone

Tedatioxetine possesses direct 5-HT3 receptor antagonist activity, a pharmacological feature absent in vilazodone. Vilazodone functions as a combined SERT inhibitor and 5-HT1A partial agonist without 5-HT3 antagonism [1]. In contrast, tedatioxetine's 5-HT3 antagonism is documented in multiple authoritative databases and aligns it mechanistically with vortioxetine (which exhibits 5-HT3 antagonist activity with Ki = 3.7 nM in human receptor assays) [2]. While numerical Ki values for tedatioxetine at the human 5-HT3 receptor are not publicly reported in the primary literature, its classification as a 5-HT3 antagonist is a key differentiating feature from SSRI/SNRI alternatives that lack this target entirely [3].

5-HT3 antagonism multimodal antidepressant gastrointestinal tolerability

CYP2D6 Allele-Specific Activity Scores

Tedatioxetine's primary metabolic pathway is oxidation via CYP2D6 to the metabolite Lu AA37208 through the intermediate Lu AA37209, with minor involvement of CYP2C19 [1]. A 2021 population pharmacokinetic (popPK) study of 578 subjects quantified the in vivo CYP2D6 activity associated with specific alleles using tedatioxetine as a probe substrate [2]. The estimated activity scores for decreased-function alleles were: CYP2D6*9 (0.46), CYP2D6*10 (0.34), CYP2D6*17 (0.01), CYP2D6*29 (0.65), and CYP2D6*41 (0.21) [3]. This contrasts with vortioxetine popPK analyses, where CYP2D6*2 exhibited substrate-specific reduced activity, indicating divergent allele sensitivity profiles between the two Lundbeck multimodal antidepressants [4].

CYP2D6 pharmacogenomics population pharmacokinetics metabolic differentiation

Triple Reuptake Inhibition vs. SSRI Monotherapy

Tedatioxetine inhibits dopamine transporter (DAT) in addition to SERT and NET, with a reported preference rank order of 5-HT > NE > DA [1]. This triple reuptake inhibition profile distinguishes it from SSRIs such as fluoxetine and escitalopram, which selectively inhibit SERT with negligible DAT activity, and from SNRIs such as duloxetine, which inhibit SERT and NET without DAT engagement [2]. While precise IC50/Ki values for tedatioxetine at human DAT are not published in open-access literature, its classification as a TRI with preferential inhibition of serotonin and norepinephrine over dopamine represents a qualitative mechanistic expansion beyond SSRI/SNRI monotherapy [3].

triple reuptake inhibitor dopamine transporter antidepressant mechanism

Piperidine vs. Piperazine Scaffold Comparison

Tedatioxetine and vortioxetine share a common discovery origin at Lundbeck and both contain a phenylthioether linkage, but differ fundamentally in their core nitrogen heterocycle: tedatioxetine features a piperidine ring, whereas vortioxetine incorporates a piperazine ring [1]. This structural divergence — piperidine (C18H21NS, MW 283.43) versus piperazine (C18H22N2S, MW 298.45) — results in distinct physicochemical properties and likely contributes to differences in receptor binding profiles and metabolic fate [2]. X-ray crystallographic data for a structurally related piperidine derivative (monoclinic, P2(1), a=10.495Å, b=8.392Å, c=13.209Å, β=93.80°, R=0.05) provides a reference framework for conformational analysis of the tedatioxetine scaffold [3].

structural analog piperidine scaffold SAR differentiation

Tedatioxetine Research & Industrial Applications


CYP2D6 Probe Substrate for Genotyping

Tedatioxetine is validated as a CYP2D6 probe substrate through a 578-subject population pharmacokinetic study that quantified allele-specific activity scores [1]. Researchers in pharmacogenomics and clinical pharmacology can procure tedatioxetine to characterize CYP2D6 genotype-phenotype relationships, particularly for the decreased-function alleles *17 (activity score 0.01) and *41 (activity score 0.21) that exhibited statistically significant differences from the *9 allele (p=0.02 and p=0.05, respectively) [2]. This application leverages tedatioxetine's well-characterized CYP2D6-dependent metabolic pathway (oxidation to Lu AA37208 via Lu AA37209) and distinguishes it from vortioxetine, which displays divergent allele sensitivity patterns [3].

Triple Reuptake & 5-HT3 Antagonism Studies

Tedatioxetine provides a research tool for investigating the combined pharmacological effects of triple reuptake inhibition (SERT, NET, DAT) with concurrent 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptor antagonism [1]. Unlike SSRIs and SNRIs that lack DAT engagement or 5-HT3 antagonism, tedatioxetine enables preclinical studies exploring whether this multi-target profile confers advantages for specific symptom domains such as anhedonia, cognitive dysfunction, or gastrointestinal tolerability [2]. This multimodal profile places tedatioxetine within the same pharmacological class as vortioxetine and vilazodone, but with the distinct feature of triple reuptake inhibition not shared by these comparators [3].

SAR Studies on Piperidine Scaffold

Tedatioxetine's piperidine core scaffold (C18H21NS, MW 283.43) offers medicinal chemists a structural alternative to the piperazine core of vortioxetine (C18H22N2S, MW 298.45) for SAR optimization campaigns [1]. The compound's phenylthioether linkage and 4-methylphenyl substitution pattern provide a defined starting point for synthesizing and evaluating analog series with systematic modifications to the amine heterocycle, substitution pattern, or linker geometry [2]. X-ray crystallographic data for related piperidine derivatives (monoclinic P2(1), R=0.05) supports conformational analysis and structure-based design efforts [3].

Receptor Profiling Benchmark Compound

Tedatioxetine can serve as a reference standard or benchmarking compound in receptor profiling panels designed to characterize novel multimodal antidepressant candidates [1]. Its documented antagonist activity at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors — combined with triple reuptake inhibition — provides a multi-target reference profile against which the selectivity and potency of new chemical entities can be compared [2]. This application is particularly relevant for screening programs targeting the serotonergic synapse pathway and neuroactive ligand-receptor interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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